((2,5-Dibromophenyl)methyl)(methyl)amine hydrochloride
Description
(2,5-Dibromophenyl)methanamine hydrochloride is an aryl methanamine hydrochloride derivative characterized by a phenyl ring substituted with bromine atoms at the 2- and 5-positions, attached to a methylamine group that is protonated as a hydrochloride salt.
Aryl methanamine hydrochlorides are often explored for their bioactivity, particularly in neurotransmitter receptor interactions (e.g., serotonin receptors) due to their structural resemblance to endogenous amines .
Properties
CAS No. |
1214383-61-5 |
|---|---|
Molecular Formula |
C8H10Br2ClN |
Molecular Weight |
315.43 g/mol |
IUPAC Name |
1-(2,5-dibromophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H |
InChI Key |
FWDBHEGLIQNEKQ-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromophenyl)methanamine hydrochloride typically involves the bromination of phenylmethanamine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine as a brominating agent and hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for (2,5-Dibromophenyl)methanamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dibromophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo derivatives, while substitution reactions can produce various substituted phenylmethanamines .
Scientific Research Applications
(2,5-Dibromophenyl)methanamine hydrochloride is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dibromophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Methanamine Hydrochlorides
Key Compounds:
(2,5-Dichlorophenyl)(phenyl)methanamine Hydrochloride (CAS 1181893-31-1) Molecular Formula: C₁₃H₁₂Cl₃N Molecular Weight: 288.6 g/mol Structure: Features a dichlorophenyl group and an additional phenyl ring, increasing steric bulk compared to the dibromophenyl analog.
(3,5-Dibromophenyl)methanamine ()
- Structure : Bromine substituents at the 3- and 5-positions; positional isomerism may alter receptor binding compared to the 2,5-dibromo derivative.
- Relevance : Highlights the importance of substituent positioning in bioactivity .
Comparative Analysis:
*Estimated based on bromine’s atomic mass (79.9 g/mol) versus chlorine (35.5 g/mol).
Methoxy-Substituted Analogs
2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine Hydrochloride (TRC-D471290)
- Molecular Weight : 337.84 g/mol
- Applications : Studied as a biased agonist for serotonin receptors (5-HT₂AR), demonstrating the role of methoxy groups in receptor selectivity .
(2,4-Dimethoxyphenyl)methanamine Hydrochloride
- Structure : Methoxy groups at 2- and 4-positions; reduced halogen-related toxicity compared to brominated analogs.
- Hazards : Classified under H302 (harmful if swallowed), H315 (skin irritation), and H318 (eye damage) .
Key Differences:
- Electron Effects : Bromine (electron-withdrawing) vs. methoxy (electron-donating) groups alter electronic properties, affecting receptor binding and metabolic pathways.
- Safety Profile : Brominated compounds may pose higher environmental persistence, whereas methoxy derivatives exhibit clearer hazard classifications .
Biological Activity
(2,5-Dibromophenyl)methanamine hydrochloride is a chemical compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activities, including antimicrobial and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound (2,5-Dibromophenyl)methanamine hydrochloride features a dibromophenyl group attached to a methanamine moiety. The presence of bromine atoms at the 2 and 5 positions significantly influences its biological activity through steric and electronic effects.
Antimicrobial Activity
Research has indicated that (2,5-Dibromophenyl)methanamine hydrochloride exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Anticancer Activity
The anticancer properties of (2,5-Dibromophenyl)methanamine hydrochloride have been investigated in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG-2 (Liver) | <25 | |
| MCF-7 (Breast) | <30 | |
| PC-3 (Prostate) | <50 | |
| HCT-116 (Colon) | <100 |
The compound demonstrated significant anti-proliferative effects, particularly against HepG-2 and MCF-7 cell lines, with IC50 values indicating high potency .
The mechanism by which (2,5-Dibromophenyl)methanamine hydrochloride exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially disrupting cancer cell metabolism.
- Receptor Binding : Studies suggest that it binds to various receptors with high affinity, influencing signaling pathways critical for cell survival and proliferation .
Case Studies
- In Vitro Study on HepG-2 Cells : A study assessed the effects of (2,5-Dibromophenyl)methanamine hydrochloride on HepG-2 cells using the MTT assay. Results indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial efficacy of the compound against a panel of pathogenic bacteria. The results showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli, highlighting its potential utility in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
